![molecular formula C4HBr2F2NS B2415692 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole CAS No. 2248301-28-0](/img/structure/B2415692.png)
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole
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Overview
Description
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole (DBDFT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a thiazole ring, two bromine atoms, and a difluoromethyl group.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is not fully understood, but it is believed to interact with specific biomolecules through covalent bonding or hydrogen bonding. This interaction leads to changes in the structure and function of the biomolecule, resulting in the observed effects.
Biochemical and Physiological Effects:
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been found to selectively bind to certain proteins, enzymes, and DNA, leading to changes in their activity and function. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also been shown to inhibit the growth of cancer cells and viruses, making it a potential anti-cancer and anti-viral agent.
Advantages and Limitations for Lab Experiments
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has several advantages for lab experiments, including its high selectivity and sensitivity for certain biomolecules. It can also be easily synthesized and purified, making it readily available for research studies. However, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. One area of interest is the development of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a potential anti-cancer and anti-viral agent. Further studies are needed to fully understand its mechanism of action and potential side effects. Another area of interest is the use of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole as a fluorescent probe for imaging biomolecules in living cells. Additionally, research on the synthesis and optimization of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can lead to the development of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole is a chemical compound with potential applications in various scientific research fields. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results as an anti-cancer and anti-viral agent. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole can be synthesized through a multi-step process starting with the reaction of 2,4-dibromo-5-chloromethylthiazole with difluoromethyl magnesium bromide. This reaction yields 2,4-dibromo-5-(difluoromethyl)thiazole, which is then oxidized to form 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole. The synthesis of 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been optimized to ensure high yields and purity.
Scientific Research Applications
2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has been used in various scientific research studies due to its potential applications as a fluorescent probe, anti-cancer agent, and anti-viral agent. Its unique structure allows it to selectively bind to certain biomolecules, making it a valuable tool in biochemical research. 2,4-Dibromo-5-(difluoromethyl)-1,3-thiazole has also shown promising results in inhibiting the growth of cancer cells and viruses, making it a potential candidate for drug development.
properties
IUPAC Name |
2,4-dibromo-5-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGKFAUJOUVSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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